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molecular formula C16H23N3O B8386677 1-(5-(2-(Piperazin-1-yl)ethyl)indolin-1-yl)ethanone

1-(5-(2-(Piperazin-1-yl)ethyl)indolin-1-yl)ethanone

Cat. No. B8386677
M. Wt: 273.37 g/mol
InChI Key: LELALHQDBLJYRZ-UHFFFAOYSA-N
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Patent
US08367676B2

Procedure details

Trifluoroacetic acid (4.08 mL, 53.08 mmol) was added to a solution of tert-butyl 4-(2-(1-acetylindolin-5-yl)ethyl)piperazine-1-carboxylate (0.793 g, 2.12 mmol) in dry DCM and the reaction was stirred at room temperature for 60 min. The mixture was evaporated and the crude mixture was made basic with 10% NaOH aq. The aq phase was extracted with DCM (3×), dried (Na2SO4), filtered and evaporated to give 0.590 g of the product. This product was taken to the next step assuming quantitative yield without further purification. MS (ES+) m/z 274.2 (M+H)+.
Quantity
4.08 mL
Type
reactant
Reaction Step One
Name
tert-butyl 4-(2-(1-acetylindolin-5-yl)ethyl)piperazine-1-carboxylate
Quantity
0.793 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
FC(F)(F)C(O)=O.[C:8]([N:11]1[C:19]2[C:14](=[CH:15][C:16]([CH2:20][CH2:21][N:22]3[CH2:27][CH2:26][N:25](C(OC(C)(C)C)=O)[CH2:24][CH2:23]3)=[CH:17][CH:18]=2)[CH2:13][CH2:12]1)(=[O:10])[CH3:9]>C(Cl)Cl>[N:22]1([CH2:21][CH2:20][C:16]2[CH:15]=[C:14]3[C:19](=[CH:18][CH:17]=2)[N:11]([C:8](=[O:10])[CH3:9])[CH2:12][CH2:13]3)[CH2:27][CH2:26][NH:25][CH2:24][CH2:23]1

Inputs

Step One
Name
Quantity
4.08 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
tert-butyl 4-(2-(1-acetylindolin-5-yl)ethyl)piperazine-1-carboxylate
Quantity
0.793 g
Type
reactant
Smiles
C(C)(=O)N1CCC2=CC(=CC=C12)CCN1CCN(CC1)C(=O)OC(C)(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction was stirred at room temperature for 60 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was evaporated
EXTRACTION
Type
EXTRACTION
Details
was extracted with DCM (3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
60 min
Name
Type
product
Smiles
N1(CCNCC1)CCC=1C=C2CCN(C2=CC1)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.59 g
YIELD: CALCULATEDPERCENTYIELD 101.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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